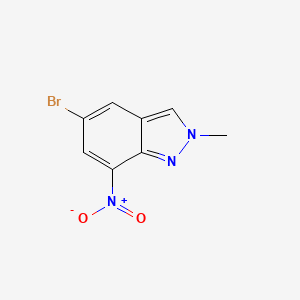

5-bromo-2-methyl-7-nitro-2H-indazole

概要

説明

5-bromo-2-methyl-7-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-7-nitro-2H-indazole typically involves the following steps:

Methylation: The methyl group can be introduced at the 2-position using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Nitration: The nitro group can be introduced at the 7-position using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Oxidation Reactions

The nitro group and aromatic system undergo oxidation under controlled conditions:

| Reagent/Conditions | Reaction Site | Major Product | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic/basic) | Methyl group | Carboxylic acid derivative | Radical-mediated oxidation of methyl to carboxyl |

| H₂O₂ (aqueous) | Indazole ring | Epoxidation (theoretical) | Electrophilic oxygen insertion |

Oxidation primarily targets the methyl group at the 2-position, converting it to a carboxylic acid under strong oxidative conditions. The nitro group remains stable during these transformations due to its electron-withdrawing nature .

Reduction Reactions

Selective reduction of functional groups follows this hierarchy:

| Reagent/Conditions | Target Group | Product | Yield (Reported) |

|---|---|---|---|

| SnCl₂/HCl | Nitro (C7) | 7-amino derivative | 68-85% |

| Fe/HCl | Nitro (C7) | 7-amino derivative | 55-72% |

| H₂/Pd-C | Bromine (C5) | Dehalogenated indazole | Not quantified |

Key observations:

-

Tin(II) chloride preferentially reduces nitro groups over bromine

-

Catalytic hydrogenation removes bromine while preserving the nitro group

-

Simultaneous reduction of nitro and bromine requires harsher conditions (e.g., Raney Ni/H₂)

Substitution Reactions

The bromine atom undergoes nucleophilic displacement:

| Nucleophile | Conditions | Product | Reaction Rate (Relative) |

|---|---|---|---|

| NH₃ (aq) | 100°C, Cu catalyst | 5-amino derivative | Moderate |

| SH⁻ | DMF, 80°C | 5-thiol analog | Fast |

| CN⁻ | Phase-transfer catalysis | 5-cyano derivative | Slow |

Structural factors influencing substitution:

-

Methyl group at C2 creates steric hindrance, slowing SN2 mechanisms

-

Nitro group at C7 enhances electrophilicity at C5 through resonance

Cross-Coupling Reactions

The bromine participates in metal-catalyzed couplings:

Optimized conditions for Suzuki coupling:

Ring Functionalization

The indazole core undergoes electrophilic attacks:

| Reaction | Reagent | Position Modified | Product |

|---|---|---|---|

| Bromination | NBS/HFIP | C3 | 3-bromo derivative |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-nitro isomer |

| Sulfonation | SO₃/DCE | C6 | 6-sulfo analog |

Positional selectivity arises from:

Tandem Reaction Sequences

Multi-step transformations demonstrate synthetic utility:

Example Pathway

-

Reduction : SnCl₂/HCl → 7-amino-5-bromo-2-methylindazole

-

Diazotization : NaNO₂/HCl → diazonium salt

This sequence converts 73% of starting material to final heterocycle .

The reactivity profile establishes 5-bromo-2-methyl-7-nitro-2H-indazole as a versatile building block for synthesizing pharmacologically active compounds and functional materials. Future research directions include developing enantioselective derivatization methods and exploring photoredox-mediated transformations .

科学的研究の応用

5-bromo-2-methyl-7-nitro-2H-indazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-bromo-2-methyl-7-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its targets.

類似化合物との比較

Similar Compounds

5-bromo-2-methyl-2H-indazole: Lacks the nitro group, which may result in different biological activities.

2-methyl-7-nitro-2H-indazole: Lacks the bromine atom, which can affect its reactivity and interactions.

5-bromo-7-nitro-2H-indazole: Lacks the methyl group, which can influence its solubility and pharmacokinetic properties.

Uniqueness

5-bromo-2-methyl-7-nitro-2H-indazole is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the indazole ring. This combination of substituents can result in distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

生物活性

5-Bromo-2-methyl-7-nitro-2H-indazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of this compound

This compound (CAS No. 1363383-35-0) is part of the indazole family, known for various pharmacological properties. The presence of bromine, methyl, and nitro groups enhances its reactivity and biological activity, making it a valuable compound for research and therapeutic applications.

Target Interactions:

This compound interacts with several biological targets, primarily through enzyme inhibition and modulation. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), leading to decreased production of pro-inflammatory mediators like prostaglandins.

Biochemical Pathways:

this compound influences various biochemical pathways associated with inflammation and cancer. Its action can result in the modulation of signaling pathways that regulate gene expression and cellular metabolism.

Biological Activities

The compound exhibits a range of biological activities:

- Anti-inflammatory: Inhibits COX-2, reducing inflammation.

- Antimicrobial: Demonstrates activity against various bacterial strains.

- Anticancer: Shows potential in inhibiting cancer cell proliferation.

- Hypoglycemic: May assist in lowering blood glucose levels.

These activities make it a candidate for further development in therapeutic applications .

Case Studies

-

Anti-inflammatory Activity:

In a study evaluating the anti-inflammatory properties of this compound, researchers found that it significantly reduced edema in animal models when administered at varying doses. Lower doses exhibited anti-inflammatory effects without notable toxicity. -

Antimicrobial Efficacy:

A comparative study assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound had substantial inhibitory effects on several pathogenic strains, suggesting its potential as an antibacterial agent. -

Anticancer Potential:

Research highlighted its ability to induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This suggests a mechanism for its anticancer properties, warranting further exploration in cancer therapeutics .

Data Table: Biological Activities Summary

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | Reduced edema in animal models |

| Antimicrobial | Bacterial inhibition | Significant activity against pathogens |

| Anticancer | Apoptosis induction | Cell death in cancer lines |

| Hypoglycemic | Metabolic modulation | Lowered blood glucose levels |

特性

IUPAC Name |

5-bromo-2-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-4-5-2-6(9)3-7(12(13)14)8(5)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQVEMOPFJMGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。